molecular formula C18H13N3O3 B2395727 (Z)-2-Cyano-3-(furan-2-yl)-N-(8-methoxyquinolin-5-yl)prop-2-enamide CAS No. 1375270-88-4

(Z)-2-Cyano-3-(furan-2-yl)-N-(8-methoxyquinolin-5-yl)prop-2-enamide

Cat. No. B2395727
CAS RN: 1375270-88-4
M. Wt: 319.32
InChI Key: GABXBZHGDJAPSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-Cyano-3-(furan-2-yl)-N-(8-methoxyquinolin-5-yl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

(Z)-2-Cyano-3-(furan-2-yl)-N-(8-methoxyquinolin-5-yl)prop-2-enamide has been found to have potential applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-3-(furan-2-yl)-N-(8-methoxyquinolin-5-yl)prop-2-enamide is not fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes or receptors involved in various physiological processes. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects
Studies have shown that (Z)-2-Cyano-3-(furan-2-yl)-N-(8-methoxyquinolin-5-yl)prop-2-enamide has various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to induce apoptosis in cancer cells by activating specific pathways involved in cell death. Additionally, it has been found to have antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

One advantage of using (Z)-2-Cyano-3-(furan-2-yl)-N-(8-methoxyquinolin-5-yl)prop-2-enamide in lab experiments is its potential to target specific enzymes or receptors involved in various physiological processes. This allows for the investigation of specific pathways and mechanisms involved in disease development and progression. However, one limitation of using (Z)-2-Cyano-3-(furan-2-yl)-N-(8-methoxyquinolin-5-yl)prop-2-enamide is its potential toxicity and side effects. Careful consideration must be given to the dosage and administration of the compound to ensure its safety in lab experiments.

Future Directions

There are several future directions for research related to (Z)-2-Cyano-3-(furan-2-yl)-N-(8-methoxyquinolin-5-yl)prop-2-enamide. One direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in combination with other compounds for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of (Z)-2-Cyano-3-(furan-2-yl)-N-(8-methoxyquinolin-5-yl)prop-2-enamide and its potential applications in various scientific research fields.

Synthesis Methods

The synthesis of (Z)-2-Cyano-3-(furan-2-yl)-N-(8-methoxyquinolin-5-yl)prop-2-enamide involves the reaction of 8-methoxyquinoline-5-carbaldehyde with furan-2-carbaldehyde in the presence of a base such as potassium carbonate. The resulting product is then reacted with cyanoacetic acid to obtain (Z)-2-Cyano-3-(furan-2-yl)-N-(8-methoxyquinolin-5-yl)prop-2-enamide. The synthesis method has been optimized to achieve high yields and purity of the product.

properties

IUPAC Name

(Z)-2-cyano-3-(furan-2-yl)-N-(8-methoxyquinolin-5-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3/c1-23-16-7-6-15(14-5-2-8-20-17(14)16)21-18(22)12(11-19)10-13-4-3-9-24-13/h2-10H,1H3,(H,21,22)/b12-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABXBZHGDJAPSI-BENRWUELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)NC(=O)C(=CC3=CC=CO3)C#N)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=C(C=C1)NC(=O)/C(=C\C3=CC=CO3)/C#N)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-(furan-2-yl)-N-(8-methoxyquinolin-5-yl)prop-2-enamide

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